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Compound of Interest

Compound Name: N-cyclopentyl-1H-pyrazol-4-amine

Cat. No.: B3214975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization of N-
cyclopentyl-1H-pyrazol-4-amine, a substituted aminopyrazole with potential applications in

medicinal chemistry and drug discovery. The document outlines its physicochemical properties,

a detailed protocol for its synthesis, and potential biological applications with corresponding

experimental procedures.

Physicochemical and Predicted Properties
While experimental data for N-cyclopentyl-1H-pyrazol-4-amine is limited in publicly available

literature, its fundamental properties can be predicted based on its structure. These predictions

are valuable for guiding experimental design, including solvent selection, purification methods,

and initial biological screening.
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Property Value Source

Molecular Formula C₈H₁₃N₃ [PubChem]

Molecular Weight 151.21 g/mol [PubChem]

Monoisotopic Mass 151.11095 Da [PubChem]

Predicted XlogP 1.5 [PubChem]

SMILES C1CCC(C1)NC2=CNN=C2 [PubChem]

InChI

InChI=1S/C8H13N3/c1-2-4-

7(3-1)11-8-5-9-10-6-8/h5-

7,11H,1-4H2,(H,9,10)

[PubChem]

Predicted Mass Spectrometry Data:

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 152.11823 131.5

[M+Na]⁺ 174.10017 137.0

[M-H]⁻ 150.10367 133.8

[M+NH₄]⁺ 169.14477 151.9

[M+K]⁺ 190.07411 134.8

Data obtained from PubChem.

[1]

Experimental Protocols
Protocol 1: Synthesis of N-cyclopentyl-1H-pyrazol-4-
amine
This protocol describes a two-step synthesis of N-cyclopentyl-1H-pyrazol-4-amine from

commercially available 4-nitropyrazole and cyclopentanol, adapted from established methods

for the synthesis of 1-alkyl-4-aminopyrazoles.[2]
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Step 1: Synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole

Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in

anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add cyclopentanol

(1.2 eq).

Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl

azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-

24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify

the residue by flash column chromatography on silica gel using a hexane/ethyl acetate

gradient to yield 1-cyclopentyl-4-nitro-1H-pyrazole.

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass

spectrometry.

Step 2: Synthesis of N-cyclopentyl-1H-pyrazol-4-amine

Hydrogenation Setup: Dissolve 1-cyclopentyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or

methanol in a hydrogenation vessel.

Catalyst Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere

(typically 1-3 atm) using a balloon or a Parr hydrogenator.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-12 hours.

Monitor the reduction of the nitro group by TLC or LC-MS.

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to

remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

Purification: Concentrate the filtrate under reduced pressure to yield N-cyclopentyl-1H-
pyrazol-4-amine. If necessary, further purify the product by recrystallization or column
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chromatography.

Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR,

high-resolution mass spectrometry (HRMS), and elemental analysis.

Experimental Workflow for Synthesis
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Synthesis Workflow for N-cyclopentyl-1H-pyrazol-4-amine

Step 1: N-Alkylation (Mitsunobu Reaction)

Step 2: Nitro Group Reduction

4-Nitropyrazole +
Cyclopentanol +

Triphenylphosphine

Add DEAD/DIAD in THF at 0°C

Stir at Room Temperature (12-24h)

Purification (Column Chromatography)

1-Cyclopentyl-4-nitro-1H-pyrazole

1-Cyclopentyl-4-nitro-1H-pyrazole in EtOH/MeOH

Proceed to next step

Add 10% Pd/C

Hydrogenation (H2 atmosphere, 4-12h)

Filtration and Purification

N-cyclopentyl-1H-pyrazol-4-amine

Click to download full resolution via product page

Caption: A two-step synthesis of N-cyclopentyl-1H-pyrazol-4-amine.
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Protocol 2: In Vitro Kinase Inhibition Assay
Given that many pyrazole derivatives exhibit kinase inhibitory activity, this protocol outlines a

general method to assess the potential of N-cyclopentyl-1H-pyrazol-4-amine as a kinase

inhibitor.[3][4] The example below uses a generic serine/threonine kinase, but the protocol can

be adapted for specific kinases of interest.

Materials:

Kinase of interest (e.g., Akt, ERK, p38)

Kinase-specific substrate peptide

ATP (Adenosine triphosphate)

N-cyclopentyl-1H-pyrazol-4-amine (test compound)

Positive control inhibitor (e.g., Staurosporine)

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

384-well white plates

Procedure:

1. Prepare a serial dilution of N-cyclopentyl-1H-pyrazol-4-amine in DMSO, and then dilute

further in the kinase assay buffer.

2. To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control

(DMSO for negative control, known inhibitor for positive control).

3. Add 2.5 µL of a solution containing the kinase and its specific substrate peptide in kinase

assay buffer.

4. Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the

Kₘ for the specific kinase).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3214975?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/1/330
https://www.mdpi.com/1420-3049/23/12/3074
https://www.benchchem.com/product/b3214975?utm_src=pdf-body
https://www.benchchem.com/product/b3214975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3214975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Incubate the plate at 30°C for 60 minutes.

6. Stop the reaction and detect the amount of ADP produced by adding the reagents from the

ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a 40-

minute incubation with the ADP-Glo™ reagent followed by a 30-minute incubation with the

Kinase Detection Reagent.

7. Measure the luminescence using a plate reader.

Data Analysis:

1. Calculate the percentage of kinase inhibition for each concentration of the test compound

relative to the positive and negative controls.

2. Plot the percentage of inhibition against the logarithm of the compound concentration.

3. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase

activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate

software (e.g., GraphPad Prism).

Potential Applications and Signaling Pathways
Aminopyrazole scaffolds are prevalent in kinase inhibitors, which are crucial in cancer therapy

and the treatment of inflammatory diseases.[5][6] These compounds often target key signaling

pathways that regulate cell proliferation, survival, and apoptosis.

Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival

and growth.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime target for

drug development. Pyrazole-based inhibitors have been shown to target kinases within this

pathway, such as Akt itself.[3]

Hypothetical Mechanism of Action

N-cyclopentyl-1H-pyrazol-4-amine, as a potential kinase inhibitor, could function by

competitively binding to the ATP-binding pocket of a kinase like Akt. This would prevent the
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phosphorylation of its downstream targets, thereby inhibiting the pro-survival signals and

potentially inducing apoptosis in cancer cells.

PI3K/Akt Signaling Pathway
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Caption: Potential inhibition of the PI3K/Akt pathway by N-cyclopentyl-1H-pyrazol-4-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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